

Spectroscopic Profile of 2-Allyloxy-2-methylpropanoic acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Allyloxy-2-methyl-propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **2-Allyloxy-2-methyl-propanoic acid**, a molecule of interest in synthetic chemistry and potential drug development. Due to the limited availability of experimental data in public databases, this document focuses on predicted spectroscopic characteristics based on the analysis of analogous compounds. It also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Allyloxy-2-methyl-propanoic acid**. These predictions are derived from established principles of spectroscopy and by comparison with data from structurally related molecules.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	-COOH
~5.90	Ddt	1H	-O-CH ₂ -CH=CH ₂
~5.25	Dd	1H	-O-CH ₂ -CH=CH ₂ (trans)
~5.15	Dd	1H	-O-CH2-CH=CH2 (cis)
~4.00	Dt	2H	-O-CH ₂ -CH=CH ₂
1.45	Singlet	6H	-C(CH ₃) ₂ -

d: doublet, t: triplet, q: quartet, m: multiplet, br: broad

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~180	-СООН
~134	-O-CH ₂ -CH=CH ₂
~118	-O-CH ₂ -CH=CH ₂
~78	-C(CH ₃) ₂ -
~68	-O-CH ₂ -CH=CH ₂
~24	-C(CH ₃) ₂

Table 3: Predicted IR Absorption Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~2980, 2940	Medium	C-H stretch (Alkyl)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1645	Medium	C=C stretch (Allyl)
~1240	Strong	C-O stretch (Ether and Carboxylic Acid)
~990, 920	Medium	=C-H bend (Allyl)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
144	[M] ⁺ (Molecular Ion)
103	[M - C ₃ H ₅] ⁺
87	[M - COOH]+
57	[C ₄ H ₉] ⁺
45	[COOH]+
41	[C₃H₅]+ (Allyl cation)

Experimental Protocols

The following are general procedures for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.



- Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.
- Background Spectrum: Record a background spectrum of the empty sample compartment or the salt plates/KBr.
- Sample Spectrum: Place the prepared sample in the IR spectrometer and record the spectrum.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

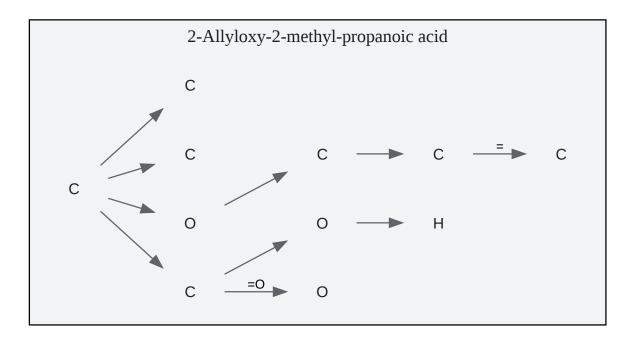
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).
- Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI)
 or Electrospray Ionization (ESI).
- Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z) by the mass analyzer.



• Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

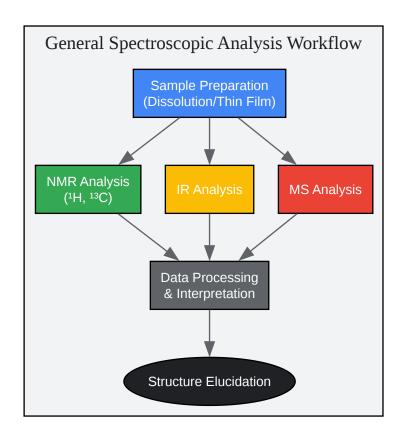
The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.



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Caption: Molecular structure of 2-Allyloxy-2-methyl-propanoic acid.





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Caption: A generalized workflow for spectroscopic analysis.

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